![molecular formula C20H17N B021068 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole CAS No. 117766-87-7](/img/structure/B21068.png)
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Overview
Description
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole is a compound with the molecular formula C20H17N . It is a derivative of 7H-Dibenzo[c,g]carbazole, a crystalline, carcinogenic aromatic hydrocarbon consisting of five fused rings and produced during the incomplete combustion of organic matter .
Synthesis Analysis
The synthesis of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole has been reported from 2-tetralone and thiosemicarbazide . The structure was obtained by X-ray crystallography .Molecular Structure Analysis
The 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole molecule contains a total of 42 bonds. There are 25 non-H bonds, 17 multiple bonds, 17 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 Pyrrole .Scientific Research Applications
Synthesis of Bisindolyl Alkaloids
The compound “6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole” is used in the synthesis of bisindolyl alkaloids . These alkaloids represent a large family of natural and synthetic products that display various biological activities .
Construction of Cyclohepta Diindole Scaffold
The compound is used in the construction of the 6,7,12,13-tetrahydro-5H-cyclohepta[2,1-b:3,4-b’]diindole scaffold . This scaffold has received little attention and only two methods have been developed for its construction so far .
Intramolecular Oxidative Coupling
The compound is used in intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes . This process is carried out in the presence of PIFA, DDQ, and TMSCl with moderate to excellent yields .
Synthesis of Anti-HIV Agents
The compound “5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole” is used in the synthesis of anti-HIV agents . A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized as anti-HIV agents in a multi-step process .
Organic Synthesis
The compound “5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole” is useful in organic synthesis . It is used in the synthesis of a wide range of organic compounds .
Proteomics Research
The compound “5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole” is used in proteomics research . It is used in the study of proteins, their structures, and functions .
Future Directions
Carbazole scaffolds, which include 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, have been the key structural motif of many biologically active compounds including natural and synthetic products. They have taken an important part in all the existing anti-cancer drugs because of their discovery from a large variety of organisms, including bacteria, fungi, plants, and animals . This suggests that the study and development of carbazole derivatives, including 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, may continue to be a significant area of research in the future.
properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,16,18,20-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-8,21H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSQWXOEBBYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C4=C(N2)CCC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327488 | |
Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |
CAS RN |
117766-87-7 | |
Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was the structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole confirmed?
A2: The structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole was determined using X-ray crystallography [, ]. This technique provides a detailed three-dimensional representation of the molecule, confirming its atomic arrangement and confirming its identity.
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